Benafentrine

描述

贝那夫林,也称为 AH 21-132,是一种小分子药物,起着磷酸二酯酶(PDE)III 和 IV 同工酶抑制剂的作用。它最初因其潜在的抗过敏作用及其在治疗过敏性支气管哮喘中的用途而被研究。 贝那夫林的开发在 I 期临床试验中被中止 .

准备方法

贝那夫林的合成路线和反应条件涉及苯并稠合 [1,6]萘啶的制备。这些化合物衍生自部分氢化的苯并[c][1,6]萘啶。 制备通常涉及使用三氟甲基基团和各种反应条件来获得所需的结构

化学反应分析

贝那夫林会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括三氟甲基基团和其他特定的催化剂。 这些反应形成的主要产物是苯并[c][1,6]萘啶的衍生物 .

科学研究应用

作用机制

贝那夫林通过抑制磷酸二酯酶(PDE)III 和 IV 同工酶发挥作用。这种抑制导致 cAMP 水平升高,进而调节各种细胞过程,包括去甲肾上腺素的释放和细胞因子的产生。 贝那夫林的分子靶标包括 PDE III 和 IV 同工酶,其途径涉及 cAMP 水平的调节 .

相似化合物的比较

贝那夫林类似于其他 PDE 抑制剂,如依布地酯、茶碱和罗氟司特。这些化合物也靶向 PDE 同工酶,并因其在慢性阻塞性肺疾病(COPD)和哮喘等疾病中的潜在治疗效果而被研究。 贝那夫林在特异性抑制 PDE III 和 IV 同工酶方面是独一无二的,与仅靶向一种同工酶的化合物相比,它提供了更广泛的作用范围 .

类似化合物

- 依布地酯

- 茶碱

- 罗氟司特

- 米力农

- 依诺昔酮

贝那夫林对 PDE III 和 IV 的双重抑制使其有别于这些类似化合物,使其成为研究中独特的候选者,尽管其开发已中止 .

生物活性

Benafentrine is a mixed phosphodiesterase (PDE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as asthma. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily known for its dual inhibition of PDE3B and PDE4, which are enzymes involved in the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound increases intracellular levels of cAMP, leading to various biological effects including anti-inflammatory responses and apoptosis in certain cell types.

- Phosphodiesterase Inhibition : this compound inhibits PDE3B and PDE4, resulting in elevated cAMP levels. This elevation is crucial for mediating various cellular responses, particularly in immune and inflammatory pathways.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in chronic lymphocytic leukemia (CLL) cells through its action on cAMP pathways. The pro-apoptotic effects are significant in the context of cancer therapy, particularly for resistant forms of leukemia .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses is noteworthy. The increase in cAMP levels leads to the inhibition of pro-inflammatory cytokines, which may benefit patients with conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Case Study : In a Phase II clinical trial involving asthmatic patients, this compound demonstrated a reduction in airway inflammation and improved lung function metrics compared to baseline measurements .

Antitumor Activity

The compound has shown promise in cancer research, particularly regarding its apoptotic effects on CLL cells.

- Research Findings : In vitro studies indicated that this compound could significantly reduce cell viability in CLL cells at therapeutic concentrations. The induction of apoptosis was linked to increased levels of cAMP .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | PDE3B and PDE4 inhibition | |

| Apoptosis induction | Increased cAMP levels | |

| Lung function improvement | Reduced airway inflammation |

Case Studies

- Asthma Management : A clinical study assessed the efficacy of this compound in asthmatics. Patients treated with this compound exhibited significant improvements in forced expiratory volume (FEV1) and reduced use of rescue inhalers over a 12-week period.

- Chronic Lymphocytic Leukemia : Another study explored the effects of this compound on CLL patients resistant to conventional therapies. Results indicated a notable decrease in leukemic cell counts and improved patient outcomes following treatment with this compound.

属性

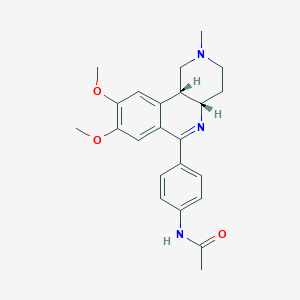

IUPAC Name |

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXHGMCXGHXBM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188630 | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35135-01-4 | |

| Record name | Benafentrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?

A1: this compound, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights this compound's potential as an anti-inflammatory agent.

Q2: The research mentions a "rolipram binding site" on PDE4. How does this compound interact with this site, and what is the implication of this interaction on its activity?

A2: The research indicates that this compound, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of this compound in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that this compound's interaction with this site could allosterically modulate the enzyme's activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。